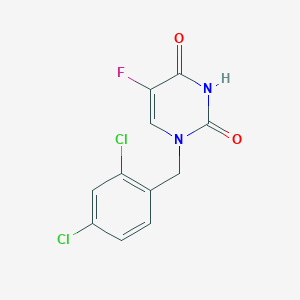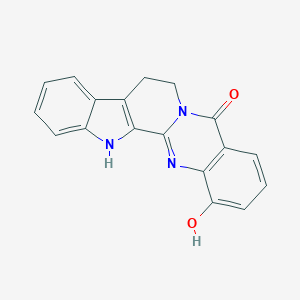
2-氰基苯基硼酸
概述
描述
它被设计成以比其他可用二氮烯二醇盐更慢的速度释放一氧化氮,其释放一氧化氮的半衰期约为 20 小时 。这种缓慢释放使得一氧化氮能够长时间持续地传递到细胞和组织,使其在各种实验环境中都很有用。
科学研究应用
NOC-18 具有广泛的科学研究应用,包括但不限于:
化学: 在各种化学反应和研究中用作一氧化氮供体。
生物学: 用于研究长时间一氧化氮传递对细胞和组织功能的影响。
作用机制
NOC-18 通过释放一氧化氮发挥作用,一氧化氮是各种生物过程中重要的信号分子。NOC-18 中的一氧化氮释放是通过二氮烯二醇盐基团的分解发生的。然后一氧化氮与可溶性鸟苷酸环化酶等分子靶标相互作用,导致环鸟苷一磷酸 (cGMP) 的形成。 这条途径导致各种生理效应,包括血管舒张、抑制血小板聚集和调节神经传递 .
生化分析
Biochemical Properties
2-Cyanophenylboronic acid plays a significant role in biochemical reactions. It is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones .
Cellular Effects
Given its role in the synthesis of substituted indenones , it may influence cell function by participating in cellular metabolic processes
Molecular Mechanism
The molecular mechanism of 2-Cyanophenylboronic acid involves its participation in a rhodium-catalyzed [3+2] annulation with alkynes . This process suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation.
Metabolic Pathways
2-Cyanophenylboronic acid is involved in the Suzuki–Miyaura coupling reaction , suggesting that it interacts with enzymes or cofactors in this pathway.
准备方法
合成路线和反应条件
NOC-18 是通过在受控条件下将二亚乙基三胺与一氧化氮反应而合成的。该反应通常包括在低温下将一氧化氮气体鼓入二亚乙基三胺在适当溶剂(如甲醇或乙醇)中的溶液中。 然后通过重结晶或色谱技术纯化产物 .
工业生产方法
虽然 NOC-18 的具体工业生产方法没有广泛记录,但合成过程通常遵循与实验室规模制备相同的原理。该过程包括扩大反应条件并优化参数,以确保产品质量和产率的一致性。
化学反应分析
反应类型
NOC-18 会发生各种化学反应,主要涉及一氧化氮的释放。反应类型包括:
分解: NOC-18 以受控方式分解以释放一氧化氮。
氧化: 在氧化剂存在下,NOC-18 会发生氧化反应。
还原: NOC-18 在特定条件下可以被还原,但这种情况不太常见。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 甲醇、乙醇、水。
形成的主要产物
NOC-18 分解形成的主要产物是一氧化氮。 其他副产物可能包括二亚乙基三胺和各种氮氧化物,具体取决于反应条件 .
相似化合物的比较
NOC-18 与其他一氧化氮供体(如 NOC-5、NOC-7 和 NOC-12)进行了比较。这些化合物也释放一氧化氮,但它们的释放速率和半衰期不同。 NOC-18 由于其约 20 小时的延长半衰期而独一无二,使其适用于需要持续一氧化氮传递的实验 .
类似化合物列表
NOC-5: 半衰期较短的一氧化氮供体。
NOC-7: 具有中等释放速率的另一供体。
NOC-12: 以其快速的一氧化氮释放而闻名.
属性
IUPAC Name |
(2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZNDDFVCGRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370391 | |
| Record name | 2-Cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138642-62-3 | |
| Record name | 2-Cyanophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?
A1: 2-Cyanophenylboronic acid distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].
Q2: Could you elaborate on the mechanism by which 2-cyanophenylboronic acid participates in these reactions?
A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from 2-cyanophenylboronic acid under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














